molecular formula C11H16O2 B13032079 4-(3-Methylphenoxy)-1-butanol

4-(3-Methylphenoxy)-1-butanol

Cat. No.: B13032079
M. Wt: 180.24 g/mol
InChI Key: RVOTUUDTILWOPR-UHFFFAOYSA-N
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Description

4-(3-Methylphenoxy)-1-butanol is an organic compound that belongs to the class of phenoxy alcohols It is characterized by a phenoxy group attached to a butanol chain, with a methyl substituent on the phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylphenoxy)-1-butanol typically involves the reaction of 3-methylphenol with 1-bromobutane in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The general reaction scheme is as follows:

3-Methylphenol+1-BromobutaneK2CO3,RefluxThis compound\text{3-Methylphenol} + \text{1-Bromobutane} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{this compound} 3-Methylphenol+1-BromobutaneK2​CO3​,Reflux​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylphenoxy)-1-butanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The phenoxy group can be reduced to form the corresponding phenol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation.

Major Products Formed

    Oxidation: 4-(3-Methylphenoxy)butanone or 4-(3-Methylphenoxy)butanal.

    Reduction: 3-Methylphenol.

    Substitution: 4-(3-Methylphenoxy)-1-chlorobutane or 4-(3-Methylphenoxy)-1-aminobutane.

Scientific Research Applications

4-(3-Methylphenoxy)-1-butanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.

    Industry: Used in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(3-Methylphenoxy)-1-butanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the butanol chain can affect the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    3-Methylphenol: A precursor in the synthesis of 4-(3-Methylphenoxy)-1-butanol.

    4-(3-Methylphenoxy)butanoic acid: A structurally similar compound with a carboxylic acid group instead of a hydroxyl group.

    4-(3-Methylphenoxy)butanone: An oxidation product of this compound.

Uniqueness

This compound is unique due to its specific combination of a phenoxy group with a butanol chain, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

4-(3-methylphenoxy)butan-1-ol

InChI

InChI=1S/C11H16O2/c1-10-5-4-6-11(9-10)13-8-3-2-7-12/h4-6,9,12H,2-3,7-8H2,1H3

InChI Key

RVOTUUDTILWOPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCCCO

Origin of Product

United States

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